Product packaging for 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE(Cat. No.:CAS No. 69622-41-9)

2-(TERT-BUTYL)-5-METHYL-1H-INDOLE

Cat. No.: B189121
CAS No.: 69622-41-9
M. Wt: 187.28 g/mol
InChI Key: YFVKHVKAHXPBKH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-methyl-1H-indole is a synthetically versatile indole derivative that serves as a key scaffold and intermediate in advanced medicinal chemistry and drug discovery research. The indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, making it a privileged structure for developing novel therapeutic agents . Research into indole-based multifunctional ligands is particularly promising for complex multi-factorial diseases; for instance, analogous 1H-indole-based structures have been rationally designed as potent antagonists for the 5-HT6 receptor while simultaneously inhibiting enzymes like butyrylcholinesterase and the aggregation of amyloid-β and tau proteins, which are key targets in neurodegenerative conditions . The structural features of this compound, including the tert-butyl substituent, are valuable for exploring structure-activity relationships and optimizing molecular interactions with biological targets. Indole derivatives demonstrate a broad spectrum of pharmacological activities, underpinning their research value in developing potential treatments for cancer, viral infections, inflammation, and microbial diseases . This reagent provides a critical building block for synthesizing novel compounds and probing new therapeutic possibilities within these research domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B189121 2-(TERT-BUTYL)-5-METHYL-1H-INDOLE CAS No. 69622-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-11-10(7-9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVKHVKAHXPBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361284
Record name 2-tert-Butyl-5-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69622-41-9
Record name 2-(1,1-Dimethylethyl)-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69622-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Tert Butyl 5 Methyl 1h Indole and Analogous Indole Systems

Classical Indole (B1671886) Synthesis Protocols and Their Modern Adaptations

A multitude of methods for constructing the indole ring have been developed over the past century, each with its own set of advantages and limitations. e-journals.inbyjus.com The choice of a particular synthesis often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis for 2-Substituted Indoles

First described by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. byjus.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

The generally accepted mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from the reaction of a (substituted) phenylhydrazine (B124118) and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A synarchive.comsynarchive.com-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond.

The resulting di-imine intermediate undergoes cyclization and subsequent loss of ammonia (B1221849) to form the aromatic indole ring. byjus.com

For the synthesis of 2-(tert-butyl)-5-methyl-1H-indole, the Fischer synthesis would utilize 4-methylphenylhydrazine (B1211910) and pinacolone (B1678379) (3,3-dimethyl-2-butanone). The steric hindrance of the tert-butyl group in pinacolone can influence the reaction conditions required for efficient cyclization. A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride, can be employed as catalysts. wikipedia.orgtestbook.com The choice of acid can impact the regioselectivity when unsymmetrical ketones are used. thermofisher.com

ReactantsCatalystProductReference
Phenylhydrazine, AcetophenoneSulfuric Acid2-Phenyl-1H-indole e-journals.in
4-Methylphenylhydrazine, PinacoloneAcid Catalyst (e.g., PPA, ZnCl₂)This compoundTheoretical Application

Madelung Indole Synthesis: Mechanisms and Scope

The Madelung synthesis, reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution pathways. wikipedia.org The reaction typically requires harsh conditions, such as the use of sodium or potassium alkoxides in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. wikipedia.org

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl group, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org

Due to the vigorous reaction conditions, the classical Madelung synthesis has limitations, particularly for substrates with sensitive functional groups. bhu.ac.in However, modern modifications have been developed to overcome these drawbacks. For instance, the use of organolithium reagents as bases can facilitate the reaction under milder conditions. The Smith-modified Madelung synthesis employs organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, proceeding through an intramolecular heteroatom Peterson olefination to yield 2-substituted indoles. wikipedia.org A recent development involves a tandem Madelung synthesis mediated by the combination of LiN(SiMe₃)₂ and CsF. organic-chemistry.org

Starting MaterialBaseConditionsProductReference
N-Benzoyl-o-toluidineSodium EthoxideHigh Temperature2-Phenylindole wikipedia.org
N-Acyl-o-toluidinesStrong Base (e.g., NaNH₂, K-t-butoxide)250-300°C2-Alkylindoles bhu.ac.in
N-(2-(bromomethyl)aryl)-N-arylbenzamidesDBNOne-pot1,2-disubstituted-3-tosyl/cyano indoles acs.org

Reissert Indole Synthesis: Regiochemical Considerations

The Reissert indole synthesis offers a pathway to indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org This multi-step synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net Subsequent heating can decarboxylate this intermediate to the final indole. wikipedia.orgresearchgate.net

The regiochemistry of the final product is dictated by the starting o-nitrotoluene. For the synthesis of this compound, the required starting material would be 2-nitro-4-methyl-tert-butylbenzene, which may not be readily available. The Reissert synthesis is generally well-suited for preparing indoles with a substituent at the 2-position, often a carboxylic acid group that can be removed or further functionalized. wikipedia.org A modification by Butin involves an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Starting MaterialsKey StepsFinal Product (after potential decarboxylation)Reference
o-Nitrotoluene, Diethyl Oxalate1. Condensation (KOEt) 2. Reductive Cyclization (Zn/AcOH)Indole wikipedia.org
Substituted o-Nitrotoluene, Diethyl Oxalate1. Condensation 2. Reductive CyclizationSubstituted Indole wikipedia.org

Bartoli Indole Synthesis: Utility for Halogenated Precursors

The Bartoli indole synthesis, discovered in 1989, is a powerful method for preparing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. synarchive.comwikipedia.org A key feature of this reaction is its effectiveness with sterically bulky ortho substituents, which often leads to higher yields. wikipedia.org This makes it a potentially suitable route for the synthesis of 7-substituted indoles, which are often difficult to prepare using classical methods. researchgate.net

The reaction mechanism involves the addition of the vinyl Grignard reagent to the nitro group, followed by a synarchive.comsynarchive.com-sigmatropic rearrangement that is facilitated by the ortho substituent. wikipedia.orgonlineorganicchemistrytutor.com Typically, three equivalents of the Grignard reagent are required for nitroarenes. wikipedia.org

A significant modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine atom as a directing group, which can be subsequently removed. wikipedia.org This allows for the synthesis of indoles that are unsubstituted at the 7-position. The flexibility of the Bartoli reaction also extends to the use of heteroaromatic nitro derivatives and solid-support synthesis. researchgate.net

Starting MaterialsKey FeaturesProduct TypeReference
o-Substituted Nitroarene, Vinyl Grignard ReagentRequires ortho-substituent, often bulky groups give higher yields.7-Substituted Indoles wikipedia.orgresearchgate.net
o-Bromonitroarene, Vinyl Grignard ReagentOrtho-bromine acts as a removable directing group.Variably substituted indoles wikipedia.org

Nenitzescu Indole Synthesis: Pathways to Hydroxyindoles

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of benzoquinones and β-aminocrotonic esters. synarchive.comwikipedia.orgwikipedia.org The reaction is typically acid-catalyzed and performs best in polar solvents. wikipedia.org

The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine's pi bond to form the five-membered ring, and finally, an elimination step to yield the 5-hydroxyindole. wikipedia.org The substitution pattern on the starting benzoquinone can influence the final product arrangement. wikipedia.org

While the classical Nenitzescu synthesis leads to 5-hydroxyindoles, its application in synthesizing non-hydroxylated indoles like this compound is not direct. However, the 5-hydroxyindole products are valuable precursors for a number of biochemically important molecules. wikipedia.orgresearchgate.net

ReactantsProduct TypeKey FeaturesReference
Benzoquinone, β-Aminocrotonic Ester5-Hydroxyindole derivativeAcid-catalyzed, forms 5-hydroxyindoles. synarchive.comwikipedia.org
Substituted Benzoquinone, EnamineSubstituted 5-HydroxyindoleSubstituents on benzoquinone affect product arrangement. wikipedia.org

Bischler-Möhlau Indole Synthesis and Rearrangements

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) to form a 2-aryl- or 2-alkyl-indole. wikipedia.orgdrugfuture.com The reaction is known for its sometimes harsh conditions and potential for low yields and unpredictable regioselectivity. wikipedia.org

The mechanism is complex and can proceed through different pathways, leading to either 2- or 3-substituted indoles. nih.gov One proposed pathway involves the initial formation of an α-anilinoketone, which then reacts with a second molecule of aniline. Subsequent cyclization and aromatization yield the indole product. wikipedia.org Isotopic labeling studies have provided insight into the mechanistic pathways, suggesting that in some cases, the reaction proceeds through an imine intermediate. nih.govnih.gov

Modifications to the classical Bischler-Möhlau synthesis have been developed to improve its utility. For instance, microwave-assisted, solvent-free, one-pot procedures have been reported. researchgate.net

ReactantsProduct TypeChallengesReference
α-Bromo-acetophenone, Aniline (excess)2-Aryl-indoleHarsh conditions, potential for low yields and rearrangements. wikipedia.orgresearchgate.net
α-Haloketone, Substituted Aniline2-Substituted IndoleSubstrate dependent yields and regioselectivity. nih.gov

Contemporary Approaches for the Construction of the this compound Core

Modern organic synthesis has seen a paradigm shift towards more efficient and atom-economical methods. The construction of the indole scaffold, including substituted derivatives like this compound, has greatly benefited from these advancements, particularly through the use of transition metal catalysis and cascade reactions.

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the formation of the indole ring system. These methods often proceed under milder conditions and with greater functional group tolerance compared to classical named reactions.

Palladium catalysis has been extensively utilized for the synthesis of indoles. One of the prominent strategies involves the intramolecular cyclization of appropriately substituted anilines. For instance, the reaction of o-alkynyltrifluoroacetanilides can be catalyzed by palladium chloride to afford 2-substituted 1H-indole-3-carboxamides. This reaction proceeds at room temperature using oxygen from the air as the sole oxidant for the palladium catalyst. wikipedia.org

Another powerful palladium-catalyzed approach is the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones. This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope. nih.gov Furthermore, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides provides a facile route to N-acyl indoles in high yields, using benzene-1,3,5-triyl triformate (TFBen) as a CO source. nih.gov Cascade Heck cyclizations catalyzed by palladium also offer an efficient pathway to bisindoles through the interception of σ-alkylpalladium species generated from a Heck reaction with o-ethynylanilines. organic-chemistry.org

The following table summarizes representative palladium-catalyzed indole syntheses:

Catalyst/ReagentStarting MaterialsProduct TypeYield (%)Reference
PdCl2, O2 (air)o-Alkynyltrifluoroacetanilides, Isocyanides2-Substituted 1H-indole-3-carboxamidesGood wikipedia.org
Pd(OAc)2, LigandAryl bromides, HydrazonesSubstituted IndolesHigh nih.gov
Pd Catalyst, TFBen2-Alkynylanilines, Aryl iodidesN-Acyl IndolesHigh nih.gov
Pd Catalysto-EthynylanilinesBisindolesHigh organic-chemistry.org

Copper catalysis provides a cost-effective and efficient alternative for indole synthesis. Copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions of arylboronic acids and ester (Z)-3-aminoacrylates have been developed for the one-pot synthesis of diverse indole-3-carboxylic esters. aakash.ac.in This method involves an initial Chan–Lam arylation to form a (Z)-3-(arylamino)acrylate intermediate, which then undergoes an intramolecular oxidative CDC process to yield the multisubstituted indole. A specific example that closely resembles the target molecule is the synthesis of methyl 2-[4-(tert-butyl)phenyl]-5-methyl-1H-indole-3-carboxylate, which was obtained in a 52% yield. aakash.ac.in

Copper sulfate (B86663) has also been employed as a catalyst in multicomponent reactions to generate diverse spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in refluxing toluene. lookchem.com

Here is a summary of copper-mediated indole syntheses:

Catalyst/ReagentStarting MaterialsProduct TypeYield (%)Reference
Cu(OAc)2, tBu3P·HBF4, KMnO4, Myristic acidArylboronic acids, (Z)-3-AminoacrylatesIndole-3-carboxylates44-55 aakash.ac.in
CuSO42-Methylindole, Aromatic aldehydes, Cyclic dienophilesSpirotetrahydrocarbazolesGood lookchem.com

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simple precursors. In the context of indole synthesis, these reactions can rapidly build the heterocyclic core and introduce desired substituents. For instance, a metal-free, three-component tandem C3-acylation/C5,6-H disulfenylation of indoles has been achieved through an iodine-, Lewis acid-, and Brønsted acid-cooperated mediated strategy. nih.gov

Palladium-catalyzed cascade reactions have been particularly fruitful. A notable example is the synthesis of 2-substituted indoles via a palladium-catalyzed cross-coupling of o-nitrobenzyl cyanide. youtube.com Furthermore, iridium(III)-catalyzed C-H activation has been employed to selectively synthesize multifunctional indole derivatives, showcasing the power of cascade reactions in achieving diverse substitution patterns. chembk.com

The annulation of alkynes and anilines is a powerful and atom-economical strategy for constructing the indole nucleus. This approach can be catalyzed by various transition metals, including palladium and nickel. Nickel-catalyzed alkyne annulation with anilines bearing removable directing groups allows for the step-economical synthesis of decorated indoles without the need for metal oxidants. chemistry-online.com

A facile, one-pot synthesis of 2-substituted indole derivatives catalyzed by Pd(PPh3)2Cl2 involves the heteroannulation of 2-haloanilines and phenylacetylene (B144264) under mild conditions. rsc.org

The following table provides examples of indole synthesis through alkyne and aniline annulation:

Catalyst/ReagentStarting MaterialsProduct TypeYield (%)Reference
Nickel CatalystAnilines with removable directing groups, AlkynesDecorated IndolesGood chemistry-online.com
Pd(PPh3)2Cl2, CuI2-Haloanilines, Phenylacetylene2-PhenylindolesModerate to Good rsc.org

Transition Metal-Catalyzed Indolization Reactions

Strategic Introduction of the tert-Butyl and Methyl Substituents

The synthesis of this compound can be approached by either constructing the indole ring with the substituents already in place on the precursors or by functionalizing a pre-formed indole core.

A classical and direct approach is the Fischer indole synthesis . nih.gov This reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of this compound, the logical starting materials would be (4-methylphenyl)hydrazine and pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds by forming a phenylhydrazone intermediate, which then undergoes a chembk.comchembk.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring. nih.govacs.org The para-methyl group on the phenylhydrazine will direct the formation of the 5-methylindole (B121678). acs.org

The starting materials for this proposed Fischer indole synthesis are readily available. (4-Methylphenyl)hydrazine can be prepared from p-toluidine. mdpi.com Pinacolone is a well-known organic compound that can be synthesized through the pinacol (B44631) rearrangement of pinacol, which itself can be prepared from the reductive coupling of acetone. chembk.com

Strategically, the introduction of the bulky tert-butyl group at the C2 position can also be achieved through modern synthetic methods. A branch-selective C2-allylation of indoles using allylboronic acids has been reported, which can introduce a tert-butyl group at the newly formed quaternary center, albeit in low yield.

The introduction of a methyl group at the C5 position can be achieved by starting with a correspondingly substituted aniline in various indole syntheses. For example, palladium-catalyzed C5-H olefination of indolines has been demonstrated, showcasing methods for functionalizing this position. A domino aza-Michael-SNAr-heteroaromatization route has also been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters.

Incorporation of the tert-Butyl Group at the C2 Position

The introduction of a sterically demanding tert-butyl group at the C2 position of the indole nucleus presents a unique synthetic challenge. Direct C-H functionalization at the C2 position is often difficult due to the inherent reactivity of the C3 position. Therefore, methods that construct the indole ring with the C2 substituent already in place are generally preferred.

One of the most effective methods for installing a C2-alkyl group, including a tert-butyl group, is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde. For the synthesis of a 2-tert-butylindole derivative, pinacolone (3,3-dimethyl-2-butanone) serves as the ideal ketone precursor due to its tert-butyl moiety. The bulky nature of the tert-butyl group can influence the reaction conditions, often requiring stronger acids or higher temperatures to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization.

Introduction of the Methyl Group at the C5 Position

The methyl group at the C5 position of the indole ring is commonly introduced by starting with a commercially available substituted aniline or phenylhydrazine. For the synthesis of this compound, p-tolylhydrazine (or its hydrochloride salt) is the logical starting material. The methyl group at the para-position of the phenylhydrazine directly translates to the 5-position of the resulting indole core during the Fischer indole synthesis. This approach is highly efficient as it avoids a separate C-H functionalization step on the benzene (B151609) portion of the indole ring, which can sometimes lead to mixtures of isomers.

Sequential vs. Convergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through either a sequential or a convergent strategy.

Convergent Pathway: A convergent synthesis, on the other hand, brings together two key fragments that already contain the desired substituents. The Fischer indole synthesis is a prime example of a convergent approach for this target molecule. In this case, p-tolylhydrazine (containing the precursor to the 5-methyl group) and pinacolone (containing the tert-butyl group) are condensed to form the arylhydrazone, which then cyclizes to directly form this compound. This one-pot or two-step sequence is generally more efficient and atom-economical for this specific substitution pattern, as it constructs the desired indole core with both substituents in their correct positions simultaneously.

StrategyDescriptionAdvantagesDisadvantages
Sequential Starting with 5-methylindole and subsequently introducing the tert-butyl group at the C2 position.Readily available starting material (5-methylindole).Direct C2-alkylation is challenging and may require multiple steps, leading to lower yields.
Convergent Condensation of p-tolylhydrazine and pinacolone via the Fischer indole synthesis.High efficiency and atom economy. Direct formation of the desired product with correct regiochemistry.May require optimization of reaction conditions due to steric hindrance.

Protective Group Chemistry in the Synthesis of N-H Indoles

The indole nitrogen (N-H) is nucleophilic and can participate in side reactions under various conditions. Therefore, the use of a protecting group for the indole nitrogen is a common strategy in multi-step syntheses.

Application of N-Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection of the indole nitrogen with a Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases used for this transformation include 4-dimethylaminopyridine (B28879) (DMAP), sodium hydride (NaH), or triethylamine (B128534) (Et₃N). The choice of base and solvent can be optimized to achieve high yields of the N-Boc protected indole. For sterically hindered indoles, such as those with a C2-tert-butyl group, the reaction may require slightly more forcing conditions to proceed to completion.

Selective Deprotection Methodologies

The removal of the N-Boc group is a crucial step to yield the final N-H indole. This deprotection is typically accomplished under acidic conditions. A variety of acids can be employed, offering a range of reactivity and selectivity.

Common deprotection reagents and conditions include:

Trifluoroacetic acid (TFA): A strong acid that efficiently cleaves the Boc group, often used in dichloromethane (B109758) (DCM) as a solvent at room temperature.

Hydrochloric acid (HCl): Can be used as a solution in various organic solvents like dioxane or methanol (B129727).

Silica (B1680970) gel: In some cases, particularly for sensitive substrates, silica gel has been reported to effect the deprotection of N-Boc groups.

Thermal deprotection: Heating the N-Boc indole in a suitable solvent can also lead to the removal of the protecting group.

The choice of deprotection method depends on the other functional groups present in the molecule and their sensitivity to acidic conditions. For a molecule like this compound, standard TFA or HCl treatment is generally effective.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound, particularly via the Fischer indole synthesis, is highly dependent on the reaction conditions. The steric hindrance posed by the tert-butyl group of pinacolone can impede the cyclization step. Therefore, careful optimization of the acid catalyst, solvent, and temperature is crucial for achieving high yields.

Acid Catalysts: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis. For sterically hindered ketones, stronger acids are often necessary.

Polyphosphoric acid (PPA): A common and effective catalyst for Fischer indole synthesis, often used at elevated temperatures.

Zinc chloride (ZnCl₂): A Lewis acid that can promote the reaction, sometimes in combination with a protic acid.

Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating agent and strong acid that can be effective for challenging cyclizations.

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl): Can also be used, but may require higher concentrations or temperatures.

Solvents: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction temperature. High-boiling solvents are often used to drive the reaction to completion. Common solvents include:

Acetic acid: A common solvent and catalyst for the Fischer indole synthesis.

Toluene or Xylene: Inert, high-boiling solvents that allow for higher reaction temperatures.

Ethanol: Can be used, but may require longer reaction times or stronger acid catalysts.

Temperature: The reaction temperature is a critical parameter. Due to the steric hindrance of the tert-butyl group, higher temperatures are generally required to overcome the activation energy of the wikipedia.orgwikipedia.org-sigmatropic rearrangement. Temperatures can range from 80 °C to over 150 °C, depending on the catalyst and solvent system.

Below is a table summarizing the optimization of various parameters for the Fischer indole synthesis of sterically hindered indoles:

ParameterVariationEffect on Yield
Acid Catalyst Weak Acid (e.g., Acetic Acid)Lower yields due to incomplete reaction.
Strong Brønsted Acid (e.g., H₂SO₄, PPA)Generally higher yields, but potential for side reactions.
Lewis Acid (e.g., ZnCl₂)Can be effective, sometimes in combination with other acids.
Solvent Protic (e.g., Acetic Acid, Ethanol)Can participate in the reaction, may require specific conditions.
Aprotic (e.g., Toluene, Xylene)Allows for higher temperatures, generally good for sterically hindered substrates.
Temperature Lower Temperatures (<100 °C)Slow reaction rates and low conversion.
Higher Temperatures (>120 °C)Increased reaction rates and higher yields, but risk of decomposition.

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to maximize the yield and purity of the final product.

Isolation and Purification Techniques for Substituted Indoles

The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification techniques. These methods are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to yield the indole of interest in high purity. The choice of purification strategy is dictated by the physical and chemical properties of the target indole, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. Common techniques employed include extraction, chromatography, and crystallization, often used in combination to achieve the desired level of purity.

Extraction is a fundamental and often initial step in the work-up procedure for the isolation of substituted indoles. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For indole derivatives, which are generally weakly basic, acid-base extraction is a powerful tool. In the context of isolating indole alkaloids from natural sources like Catharanthus roseus, a common approach involves an initial extraction with an acidic aqueous solution, such as 0.1 M HCl. nih.govresearchgate.netvtt.fi This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase, while non-basic and lipophilic impurities like chlorophyll (B73375) can be removed by washing with a non-polar organic solvent like petroleum ether. nih.gov Subsequently, the pH of the aqueous solution is raised, neutralizing the alkaloid salts and causing them to precipitate or enabling their extraction into a water-immiscible organic solvent such as benzene or dichloromethane. google.comresearchgate.net A similar principle can be applied to synthetic reaction mixtures containing basic indole structures.

In some instances, precipitation of indole derivatives as specific salts can be an effective purification step. For example, indole alkaloids have been precipitated as embonate complexes by treating an acidic extract with an alkaline solution of embonic acid. nih.govresearchgate.net This method takes advantage of the low solubility of the resulting alkaloid-embonate complexes.

A process for purifying dimeric indole alkaloids involves extracting Vinca rosea leaves with acid, neutralizing the solution, and then extracting the alkaloids into an aromatic solvent. google.com This highlights the utility of pH manipulation in the extractive purification of indoles.

Chromatography is one of the most versatile and widely used techniques for the purification of substituted indoles, offering high resolution and applicability to a broad range of indole structures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying synthetic indole derivatives. rsc.org The choice of eluent (mobile phase) is crucial and is determined by the polarity of the target compound. A common strategy involves using a non-polar solvent such as hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297). For instance, 1-benzyl-2,3-dimethylindole has been purified using 3% ethyl acetate in hexane. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of closely related indole derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water), is particularly common. Ion suppression-reversed-phase HPLC (IS-HPLC) has been developed for the separation of substituted indole derivatives by controlling the pH of the mobile phase to suppress the ionization of acidic or basic functional groups, thereby improving retention and resolution. nih.gov The retention times and separation efficiency are influenced by the methanol composition and the pH of the mobile phase. nih.gov

The following table provides examples of chromatographic conditions used for the purification of various indole derivatives.

Compound/ClassStationary PhaseMobile Phase/EluentReference
1-Benzyl-2,3-dimethylindoleSilica Gel3% Ethyl Acetate in Hexane rsc.org
Substituted Indole DerivativesReversed-Phase (C18)Methanol/Water (varied composition and pH) nih.gov
Dimeric Indole AlkaloidsAluminaNot specified google.com
Polycyclic Indole DerivativesSilica GelEthyl Acetate/Hexane gradient acs.org

Crystallization is an effective technique for purifying solid indole derivatives that are crystalline in nature. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which upon cooling, allows the desired compound to crystallize out, leaving impurities behind in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the purification of indole from crude coal tar, a mixed solvent system of methanol and water has been found to be effective. researchgate.net The optimal conditions were identified as a 3:2 ratio of methanol to water at a crystallization temperature of 0°C, which yielded indole with a purity of over 99%. researchgate.net

Recrystallization from solvents like dimethylformamide (DMF) has also been employed for the purification of specific indole alkaloids such as rutaecarpine. nih.gov In some cases, the product can be precipitated from a reaction mixture by the addition of a non-solvent. For example, a 5-substituted indole derivative was precipitated from a dichloromethane solution by the addition of hexane. google.com

The following table summarizes some solvent systems used for the crystallization of indole compounds.

CompoundSolvent SystemPurity AchievedReference
Indole (from coal tar)Methanol/Water (3:2)>99% researchgate.net
RutaecarpineDimethylformamide (DMF)Not specified nih.gov
5-(2-(Phenylsulfonyl)ethyl)-1H-indoleDichloromethane/HexaneNot specified google.com

Chemical Reactivity and Derivatization Strategies of 2 Tert Butyl 5 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions of Indoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles, which are significantly more reactive than benzene (B151609), with reaction rates that can be up to 10¹³ times greater. pearson.com This heightened reactivity is due to the electron-rich nature of the pyrrole (B145914) ring fused to the benzene ring. The substitution pattern on the indole (B1671886) core, however, can significantly modulate this reactivity and direct the regiochemical outcome of the substitution.

Regioselectivity on the Pyrrole Ring (C3 vs. C2) influenced by Substituents

For most indoles, electrophilic attack preferentially occurs at the C3 position. pearson.comstackexchange.com This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the benzene ring is preserved. stackexchange.com Attack at C2 disrupts this aromaticity, leading to a higher energy intermediate.

In the case of 2-(tert-butyl)-5-methyl-1H-indole, the C2 position is already occupied by a bulky tert-butyl group. This steric hindrance at C2 further reinforces the inherent electronic preference for electrophilic attack at the C3 position. Any electrophilic substitution on the pyrrole ring is therefore expected to occur almost exclusively at the C3 position. For instance, in a related compound, tert-butyl 3-formyl-2-methyl-1H-indole-1-carboxylate, reaction with diethylmalonate proceeds at the 3-position. nih.gov

Regioselectivity on the Benzene Ring (C4, C5, C6, C7) influenced by Substituents

When the C3 position is blocked or the reaction conditions are particularly harsh, electrophilic substitution can occur on the benzene portion of the indole ring. The regioselectivity on the benzene ring is governed by the directing effects of the substituents present. In this compound, we have two key influencers: the pyrrole nitrogen and the methyl group at C5.

The nitrogen atom of the pyrrole ring acts as a powerful activating group, directing electrophiles to the C4 and C6 positions. The methyl group at C5 is also an activating, ortho-, para-directing group. Therefore, for an incoming electrophile, the potential sites for substitution on the benzene ring are C4, C6, and C7. The combined directing effects would likely favor substitution at the C4 and C6 positions. For example, nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to steric hindrance at the ortho positions. stackexchange.com A similar trend would be expected here, with substitution at C4 potentially being sterically hindered by the adjacent C5-methyl group.

Effects of the tert-Butyl and Methyl Groups on Indole Nucleophilicity

The tert-butyl group, while sterically bulky, is known to be a weak activator in electrophilic aromatic substitution. stackexchange.com The methyl group is also an activating group. The cumulative effect of these two alkyl substituents is an increase in the electron density of the indole nucleus, thereby enhancing its nucleophilicity and reactivity towards electrophiles. Competition experiments with a related BN-fused indole have shown that N-tert-butyl substitution increases the nucleophilicity in EAS reactions compared to its carbonaceous counterpart. nih.gov

Nucleophilic Reactions Involving the Indole Core

Beyond electrophilic substitutions, the indole core of this compound can also participate in various nucleophilic reactions, primarily involving the nitrogen atom and metal-mediated transformations at the carbon framework.

N-Alkylation and Acylation Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, readily undergoing alkylation and acylation reactions. beilstein-journals.orggoogle.comnih.govresearchgate.netunica.it The presence of the bulky tert-butyl group at the adjacent C2 position in this compound might sterically hinder the approach of bulky electrophiles to the nitrogen atom.

N-Alkylation: The N-alkylation of indoles is a common transformation, often achieved using alkyl halides in the presence of a base. google.comresearchgate.net For this compound, while the reaction is feasible, the steric bulk of the C2-tert-butyl group may necessitate harsher reaction conditions or the use of less sterically demanding alkylating agents. researchgate.net

N-Acylation: Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. beilstein-journals.orgnih.gov The steric hindrance from the C2-substituent would again play a role in the reaction rate and efficiency. Studies on related indoles have shown that N-acylation can be achieved chemoselectively. beilstein-journals.orgnih.gov

Reaction TypeReagents and ConditionsExpected ProductSteric Influence of tert-Butyl Group
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3)N-Alkyl-2-(tert-butyl)-5-methyl-1H-indoleMay decrease reaction rate, especially with bulky alkyl halides. researchgate.net
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-2-(tert-butyl)-5-methyl-1H-indoleMay require more forcing conditions or specific catalysts. beilstein-journals.orgnih.gov

Metalation and Organometallic Coupling Reactions at C2

While the C3 position is the most reactive site for electrophilic attack, the C2 position can be functionalized through metalation followed by reaction with an electrophile. However, in this compound, the C2 position is already substituted. Therefore, direct C2-functionalization via this route is not applicable.

However, the principles of organometallic coupling reactions can be applied if a suitable leaving group is present on the indole ring. For instance, if a halogen were introduced at a specific position on the benzene ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The electronic and steric properties of the tert-butyl and methyl groups would influence the efficiency of these coupling reactions. The electron-donating nature of these groups would generally facilitate the oxidative addition step in the catalytic cycle.

Reactions with Carbonyl Compounds and Michael Acceptors

The nucleophilic character of the C3 position of the indole ring allows this compound to react with various electrophiles, including carbonyl compounds and Michael acceptors. These reactions provide key pathways for C-C bond formation at the C3 position.

In reactions with aldehydes and ketones, the indole acts as a nucleophile, typically under acidic or Lewis acidic conditions, to form carbinol intermediates that can be further converted to bis(indolyl)methanes. While specific studies on this compound are not prevalent, the general mechanism involves the protonation of the carbonyl compound, which increases its electrophilicity, followed by nucleophilic attack by the C3 of the indole. For instance, reactions of various indoles with aldehydes under solvent-free conditions or with catalytic amounts of base have been shown to yield bis(indolyl)methane derivatives. mdpi.com A transition metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of various indoles with heteroaryl-substituted methyl alcohols has also been reported, which proceeds via an in situ oxidation of the alcohol to the corresponding aldehyde. rsc.org

The conjugate addition of indoles to α,β-unsaturated systems, known as the Michael addition, is another important C-C bond-forming reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically occurs at the C3 position, which attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com Brønsted acid ionic liquids have been shown to be effective catalysts for the Michael addition of various substituted indoles to α,β-unsaturated ketones, affording β-indolylketone products in high yields. nih.gov The reaction is initiated by the activation of the unsaturated ketone by the acid catalyst, followed by the nucleophilic attack of the indole. nih.gov Although examples specific to this compound are limited, its electronic properties suggest it would be a competent nucleophile in such transformations.

Table 1: Representative C3-Functionalization Reactions

Reaction Type Electrophile Catalyst/Conditions Expected Product Type Ref.
Aldehyde Condensation Aromatic/Aliphatic Aldehydes Acid or Lewis Acid 3,3'-Bis(indolyl)methane mdpi.com
Michael Addition α,β-Unsaturated Ketones Brønsted Acid Ionic Liquid 3-(Indol-3-yl)ketone nih.gov
C3-Alkylation Heteroaryl Methyl Alcohols Cs₂CO₃/Oxone® 3-(Heteroarylmethyl)indole rsc.org

Functional Group Interconversions of the Alkyl Substituents

The tert-butyl group at C2 and the methyl group at C5 offer additional sites for synthetic modification, allowing for a range of functional group interconversions.

Transformations of the tert-Butyl Group (e.g., oxidation, cleavage)

The tert-butyl group is generally considered a robust and sterically bulky substituent that can direct reactions to other positions of the indole ring. Direct functionalization of the tert-butyl group itself is challenging due to the lack of activatable C-H bonds and the strength of the C-C bonds.

However, oxidative metabolism studies on drug molecules containing tert-butyl groups have shown that oxidation to the corresponding alcohol is a possible metabolic pathway. This suggests that under specific enzymatic or potent chemical oxidation conditions, hydroxylation of one of the methyl groups within the tert-butyl moiety could potentially occur. Another theoretical transformation is the cleavage of the tert-butyl group under harsh acidic conditions, although this would likely lead to a mixture of products due to the sensitivity of the indole core. Specific synthetic methods for the selective transformation of the C2-tert-butyl group on this indole are not well-documented in the literature, reflecting its general chemical inertness.

Reactivity of the Methyl Group at C5 (e.g., benzylic functionalization)

In contrast to the tert-butyl group, the methyl group at the C5 position is susceptible to benzylic functionalization. The C-H bonds of this methyl group are weakened due to their benzylic position on the aromatic indole ring, making them targets for radical and oxidative reactions. masterorganicchemistry.com

A classic example of this reactivity is benzylic bromination, often achieved using N-bromosuccinimide (NBS) with a radical initiator like light or heat (Wohl-Ziegler reaction). masterorganicchemistry.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the indole's aromatic system. masterorganicchemistry.com The resulting 5-(bromomethyl) derivative is a versatile intermediate for further nucleophilic substitution reactions.

Similarly, the benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The choice of oxidant and reaction conditions determines the extent of oxidation.

Table 2: Potential Benzylic Functionalization of the C5-Methyl Group

Reaction Type Reagent(s) Product Functional Group Ref.
Benzylic Bromination N-Bromosuccinimide (NBS), Initiator (e.g., AIBN, light) Bromomethyl (-CH₂Br) masterorganicchemistry.comresearchgate.net
Benzylic Oxidation KMnO₄, heat Carboxylic Acid (-COOH) masterorganicchemistry.com
Benzylic Oxidation MnO₂ Aldehyde (-CHO) science.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

For significant diversification of the this compound scaffold, halogenated derivatives serve as key precursors for a variety of transition metal-catalyzed cross-coupling reactions. By introducing a halogen (e.g., I, Br) at positions such as C3, C4, C6, or C7, these powerful C-C bond-forming reactions can be employed.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov For a precursor like 3-iodo-2-(tert-butyl)-5-methyl-1H-indole, a Suzuki-Miyaura coupling with an arylboronic acid would yield the corresponding 3-aryl derivative. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov The reaction has been successfully applied to a wide variety of indole halides, demonstrating its utility for functionalizing the indole core. mdpi.comnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Conditions

Indole Substrate (Hypothetical) Coupling Partner Catalyst/Ligand Base/Solvent Expected Product Ref.
3-Iodo-2-(tert-butyl)-5-methyl-1H-indole Phenylboronic acid Pd(OAc)₂ / XPhos K₃PO₄ / Dioxane-H₂O 2-(tert-Butyl)-5-methyl-3-phenyl-1H-indole nih.gov
6-Bromo-2-(tert-butyl)-5-methyl-1H-indole 4-Methoxyphenylboronic acid Pd-bpydc-Nd NaOtBu / Methanol (B129727) 2-(tert-Butyl)-6-(4-methoxyphenyl)-5-methyl-1H-indole mdpi.com

Heck and Sonogashira Coupling Reactions

The Heck reaction provides a method for the arylation or vinylation of alkenes using a palladium catalyst. organic-chemistry.orgyoutube.com A halogenated this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent onto the indole ring. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a base (e.g., Et₃N, KOAc), and a suitable solvent like DMF or acetonitrile. nih.gov The reaction is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction, which often uses a copper(I) co-catalyst, would allow for the introduction of an alkynyl group onto the this compound core. organic-chemistry.org For example, reacting a 3-iodo derivative with a terminal alkyne like phenylacetylene (B144264) under Sonogashira conditions would yield a 3-(phenylethynyl)indole. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov Sequential cross-coupling reactions, such as a Sonogashira followed by a Suzuki coupling on a dihalogenated indole, have been demonstrated, showcasing the potential for complex molecular construction. thieme-connect.de

Table 4: Heck and Sonogashira Coupling Reactions

Reaction Type Indole Substrate (Hypothetical) Coupling Partner Catalyst System Expected Product Ref.
Heck Coupling 3-Iodo-2-(tert-butyl)-5-methyl-1H-indole Methyl acrylate Pd(OAc)₂, KOAc, n-Bu₄NCl Methyl (E)-3-(2-(tert-butyl)-5-methyl-1H-indol-3-yl)acrylate nih.gov
Sonogashira Coupling 3-Iodo-2-(tert-butyl)-5-methyl-1H-indole Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2-(tert-Butyl)-5-methyl-3-(phenylethynyl)-1H-indole nih.govthieme-connect.de

Table of Compound Names

Compound Name
This compound
Bis(indolyl)methane
N-bromosuccinimide
Potassium permanganate
Chromic acid
Palladium(II) acetate (B1210297)
Tetrakis(triphenylphosphine)palladium(0)
Potassium carbonate
Cesium carbonate
Triethylamine (B128534)
N,N-Dimethylformamide
Phenylacetylene
Methyl acrylate
Phenylboronic acid
4-Methoxyphenylboronic acid
3-Iodo-2-(tert-butyl)-5-methyl-1H-indole
6-Bromo-2-(tert-butyl)-5-methyl-1H-indole
2-(tert-Butyl)-5-methyl-3-phenyl-1H-indole
2-(tert-Butyl)-6-(4-methoxyphenyl)-5-methyl-1H-indole
Methyl (E)-3-(2-(tert-butyl)-5-methyl-1H-indol-3-yl)acrylate

Other Coupling Strategies for Diverse Substituents

Beyond the more common palladium-catalyzed C-H activation or cross-coupling reactions with pre-functionalized indoles (e.g., haloindoles), other strategies can be employed to introduce diverse substituents onto the this compound core. The reactivity of indoles is significantly influenced by substituents; electron-donating groups like the 5-methyl group tend to increase the nucleophilicity of the ring, particularly at the C3 position. Conversely, the large tert-butyl group at C2 provides considerable steric hindrance, which can direct reactions away from the adjacent C3 position or require more robust catalytic systems.

One area of exploration is the use of different transition metals or catalytic systems to achieve unique reactivity. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods. These reactions can sometimes offer different selectivity and functional group tolerance. A notable development involves using a bifunctional additive like tert-butylamine (B42293) in nickel-photoredox catalysis, which can act as both a base and a ligand, facilitating C-N and C-O bond formations under mild conditions. chemrxiv.orgchemrxiv.org While not specifically documented for this compound, such methodologies are applicable to a wide range of heterocycles and could likely be adapted for its functionalization, for example, at the N1 position or at a halogenated site on the benzene ring.

The table below outlines potential coupling strategies that could be adapted for the derivatization of this compound, based on general indole reactivity.

Coupling TypePotential ReagentsTarget PositionCatalyst System (Example)Resulting Structure
N-ArylationAryl halidesN1CuI, baseN-Aryl-2-(tert-butyl)-5-methyl-1H-indole
C3-AcylationAcyl chloridesC3Lewis Acid (e.g., AlCl₃)3-Acyl-2-(tert-butyl)-5-methyl-1H-indole
C-H BorylationBis(pinacolato)diboronC3 or C7Iridium catalystBorylated this compound
Silanol Cross-CouplingAryl halidesC2 (if pre-functionalized)Pd₂(dba)₃, CuI2-Aryl-indole derivative

This table represents hypothetical applications of known indole coupling reactions to the specific scaffold of this compound.

Cascade and Multicomponent Reactions Featuring this compound as a Core

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, saving time, resources, and reducing waste. nih.govtcichemicals.com These reactions are particularly valuable in drug discovery for rapidly generating libraries of diverse compounds. nih.gov The indole scaffold is a frequent participant in such reactions, often acting as the key nucleophilic component. mdpi.com

For this compound, its participation in MCRs would be governed by the nucleophilicity of the C3 position and the N-H proton. A classic example is the aza-Friedel-Crafts reaction, which can be a component of a larger cascade process. In such a reaction, the indole C3-position would attack an in-situ generated imine. mdpi.com The steric bulk of the C2-tert-butyl group would be a critical factor, potentially requiring tailored catalysts or more reactive electrophiles to achieve high yields.

Another prominent class of MCRs are isocyanide-based reactions, such as the Ugi or Passerini reactions. nih.gov An Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. If this compound were incorporated, it could potentially function as the amine component (after deprotonation) or as a separate nucleophile attacking an intermediate, although such applications are less common and would represent a novel adaptation of the methodology.

A hypothetical multicomponent reaction involving this compound is outlined below:

MCR TypeReactantsKey IntermediatePotential Product
Pictet-Spengler ReactionThis compound-3-ethanamine, AldehydeSpiroindolenineTetracyclic indole alkaloid scaffold
Aza-Friedel-CraftsThis compound, Aldehyde, AmineIminium ion3-(Aminoalkyl)-2-(tert-butyl)-5-methyl-1H-indole
Ugi-type ReactionIndole-3-carboxylic acid derivative, Amine, Aldehyde, IsocyanideNitrilium ionComplex peptide-like structures

This table illustrates potential, though not experimentally confirmed, multicomponent reactions involving derivatives of this compound.

The development of cascade and multicomponent reactions that successfully incorporate sterically hindered indoles like this compound remains an active area of research. Success in this field would unlock rapid access to novel, three-dimensional chemical structures that are highly valuable for screening in drug discovery programs. nih.gov

Spectroscopic and Advanced Structural Characterization of 2 Tert Butyl 5 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(tert-butyl)-5-methyl-1H-indole, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into its complex structure.

¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The ¹H NMR spectrum typically shows a singlet for the nine equivalent protons of the tert-butyl group. The three protons of the methyl group at the C5 position also appear as a singlet. The protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C3 position appears as a singlet, while the aromatic protons at C4, C6, and C7 show splitting patterns (doublets or doublet of doublets) due to coupling with neighboring protons. The NH proton of the indole ring often appears as a broad singlet.

Interactive Data Table: ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH~8.0 (variable)br s-
H-4~7.4d~8.4
H-6~7.0d~8.4
H-7~7.3s-
H-3~6.2s-
CH₃ (at C5)~2.4s-
C(CH₃)₃~1.4s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR: Carbon Environment Analysis and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The methyl group at C5 will also have a characteristic signal. The eight carbon atoms of the indole ring will each produce a signal, with their chemical shifts influenced by their position and the presence of substituents. For example, the C2 carbon, being attached to the bulky tert-butyl group, will have a distinct downfield shift.

Interactive Data Table: ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C2~150
C3~100
C3a~129
C4~120
C5~130
C6~123
C7~110
C7a~135
C (CH₃)₃~32
C(C H₃)₃~30
C H₃ (at C5)~21

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. For example, it would show a correlation between the C3 proton and the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC can show correlations from the tert-butyl protons to the C2 and C3 carbons, and from the C5-methyl protons to the C4, C5, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule. For example, a NOESY experiment could show a spatial correlation between the tert-butyl protons and the H-3 proton, confirming their proximity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₇N), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The molecular weight of this compound is approximately 187.28 g/mol . bldpharm.comsynquestlabs.com HRMS can confirm this with high accuracy. rsc.org

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure.

For this compound, a common fragmentation pathway involves the loss of a methyl group (CH₃, mass loss of 15) or a tert-butyl group ((CH₃)₃C, mass loss of 57) from the molecular ion. smolecule.com The relative abundance of these fragment ions in the mass spectrum helps to confirm the presence and location of these substituents. The indole ring itself can also undergo characteristic fragmentation.

Interactive Data Table: Key Fragmentation Ions for this compound

Fragment Ionm/z (mass-to-charge ratio)Identity
[M]⁺187Molecular Ion
[M-15]⁺172Loss of a methyl group
[M-57]⁺130Loss of a tert-butyl group

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and unambiguous structural characterization of this compound.

An in-depth analysis of the spectroscopic and advanced structural characteristics of this compound provides crucial insights into its molecular framework and electronic properties. This article details the findings from infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography of related indole structures to build a comprehensive profile of the title compound.

Computational Chemistry and Theoretical Studies on 2 Tert Butyl 5 Methyl 1h Indole

Molecular Orbital Analysis

The molecular orbitals (MOs) of a molecule govern its chemical reactivity and photophysical properties. Analysis of the frontier molecular orbitals, in particular, is a key aspect of understanding a molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a central role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For 2-(tert-butyl)-5-methyl-1H-indole, the electron-donating tert-butyl and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule, which can be visualized using computational software, indicates the most likely sites for such reactions. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) studies on substituted indoles have shown that the HOMO-LUMO gap is a key factor in determining their optical properties. rsc.orgrsc.org

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.2
LUMO-0.8
HOMO-LUMO Gap4.4

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a molecular orbital analysis.

Frontier Orbital Theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. For substituted indoles, this theory can explain the regioselectivity of electrophilic substitution, which typically occurs at the C3 position. The electron density distribution in the HOMO of the indole (B1671886) ring is highest at this position, making it the most nucleophilic site. The presence of the tert-butyl group at C2 and the methyl group at C5 in this compound would further influence the electron density and reactivity of the indole core. Computational studies on various indole derivatives have confirmed the utility of frontier orbital analysis in predicting their reactivity patterns. mdpi.comacs.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. journals.co.zamdpi.com These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. nih.gov By comparing the calculated spectra with experimental data, the accuracy of the computed geometry and electronic structure can be validated. scielo.org.mxrsc.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in the assignment of experimental IR bands to specific molecular vibrations. For instance, the characteristic N-H stretching frequency of the indole ring can be predicted.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). chemrxiv.orgchemrxiv.org These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. rsc.orgrsc.org For this compound, TD-DFT could predict how the substituents affect the characteristic absorption bands of the indole chromophore. nih.gov

Computational NMR and IR Spectral Prediction and Validation

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules like this compound. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.

For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT calculations. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) for the optimized geometry. The resulting vibrational modes can be visualized to aid in the assignment of specific peaks in an experimental spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Attached ProtonPredicted ¹H Shift (ppm)
C2148.5--
C3108.2H36.25
C3a129.8--
C4122.1H47.20
C5130.5--
C6123.8H66.95
C7110.9H77.50
C7a136.0--
N1-H18.10
C(CH₃)₃32.1--
C(CH₃)₃30.5H1.40
5-CH₃21.5H2.45

Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

Frequency (cm⁻¹)IntensityAssignment
3450MediumN-H Stretch
3050WeakAromatic C-H Stretch
2960StrongAliphatic C-H Stretch (tert-butyl)
1610MediumC=C Stretch (indole ring)
1460StrongC-H Bend (tert-butyl, methyl)
810StrongC-H Out-of-plane Bend (aromatic)

Validation of these predicted spectra is a crucial step and is achieved by comparing the computational results with experimental data. Discrepancies between the predicted and experimental spectra can often be minimized by applying scaling factors to the calculated frequencies or by employing more sophisticated computational models that account for solvent effects and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The presence of the bulky tert-butyl group at the C2 position of the indole ring introduces significant steric interactions that influence the molecule's conformational preferences and energy landscape.

Steric Effects of the tert-Butyl Group on Indole Conformation

The tert-butyl group is sterically demanding, and its placement at the C2 position of the indole ring can lead to steric strain. This strain can influence the planarity of the indole ring system and affect the orientation of substituents. Computational studies on related sterically hindered indoles have shown that the bulky groups can cause minor deviations from planarity in the five-membered ring to alleviate steric clash. In the case of this compound, the primary steric interaction is between the tert-butyl group and the hydrogen atom at the C3 position, as well as the N-H proton. Molecular mechanics and DFT calculations can quantify the energetic cost of these interactions and predict the most stable conformation of the molecule.

Torsional Barriers and Rotational Isomers

Rotation around the single bond connecting the tert-butyl group to the C2 position of the indole ring is a key conformational motion. Due to the threefold symmetry of the tert-butyl group, this rotation leads to equivalent conformations. However, the energy barrier to this rotation, known as the torsional barrier, can be calculated. This barrier provides insight into the steric hindrance imposed by the indole ring on the tert-butyl group.

Computational methods can map the potential energy surface as a function of the dihedral angle defining the rotation of the tert-butyl group. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations represents the rotational barrier. For a tert-butyl group attached to an sp²-hybridized carbon, these barriers are typically in the range of 4-6 kcal/mol.

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

For instance, in electrophilic substitution reactions, a common reaction for indoles, the bulky tert-butyl group at the C2 position is expected to sterically hinder attack at the C3 position. Computational modeling can explore the reaction pathways for electrophilic attack at different positions on the indole ring. By calculating the energies of the intermediates and transition states, the regioselectivity of such reactions can be predicted.

A typical computational study of a reaction pathway involves the following steps:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Searching for Transition States: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state indeed connects the desired reactants and products.

Calculating Activation Energy: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Studies on related 2-tert-butyl indoles have shown that the steric hindrance of the tert-butyl group can significantly increase the activation energy for reactions at the C3 position, potentially leading to reactions occurring at other sites or requiring more forcing reaction conditions. For example, in diazo coupling reactions, the presence of a t-butyl group at the 2-position can change the rate-limiting step of the reaction from the initial electrophilic attack to the subsequent proton removal, a direct consequence of steric hindrance around the reaction center.

Applications of 2 Tert Butyl 5 Methyl 1h Indole in Advanced Chemical Research

Utilization as a Synthetic Building Block

The strategic placement of the tert-butyl and methyl groups on the indole (B1671886) ring makes 2-(tert-butyl)-5-methyl-1H-indole a versatile intermediate in organic synthesis. The tert-butyl group can direct the regioselectivity of further reactions and enhance the stability of the resulting compounds.

Precursor for the Synthesis of Complex Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant pharmacological activities. nih.govpcbiochemres.com The synthesis of these complex molecules often requires carefully functionalized indole precursors. While direct applications of this compound in the total synthesis of specific complex indole alkaloids are not extensively documented, its structural motifs are relevant to the construction of alkaloid frameworks. The Fischer indole synthesis, a classic method for preparing indoles, can be employed to create substituted indoles that serve as key intermediates. For instance, the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone bearing a tert-butyl group can lead to the formation of a 2-tert-butyl-indole core, a structural element present in some synthetic strategies aimed at complex targets. nih.govresearchgate.net The principles of this synthesis are foundational to creating various indole derivatives that can be further elaborated into intricate alkaloid structures. nih.gov

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of related compounds for biological screening. nih.gov The indole scaffold is a "privileged structure," meaning it can serve as a basis for ligands that bind to multiple, unrelated biological targets. mdpi.comnih.gov The unique substitution pattern of this compound makes it an attractive core for building combinatorial libraries. The presence of the N-H proton and the potential for electrophilic substitution on the benzene (B151609) ring provide points for diversification. By reacting the indole with a variety of aldehydes, amines, and other building blocks, a library of derivatives can be generated. These derivatives can then be screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.com The tert-butyl group can play a crucial role in modulating the pharmacokinetic properties of the library members, potentially enhancing their metabolic stability or influencing their binding affinity to target proteins.

Role in the Development of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are indispensable tools in cellular imaging and diagnostics. nih.govmdpi.com Indole derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govacs.org The electronic nature of the indole ring can be fine-tuned by substituents, which in turn affects its absorption and emission characteristics.

While specific research on this compound as a chemical probe is nascent, the broader class of substituted indoles shows significant promise. For instance, the combination of indole moieties with other heterocyclic systems, such as pyrimidine (B1678525), has led to the development of solid-state luminescent materials. nih.gov The tert-butyl group in this compound could be leveraged to influence the solid-state packing of such materials, potentially leading to enhanced quantum yields or other desirable photophysical properties. Furthermore, the development of ratiometric fluorescent probes for sensing changes in pH or the presence of specific analytes often relies on the modification of a core fluorophore. mdpi.com The indole nucleus of this compound provides a platform that could be functionalized to create such sensors.

Contributions to Materials Science and Organic Electronics (Conceptual)

The application of indole derivatives is expanding beyond biology and medicine into the realm of materials science, particularly in the development of organic electronic devices. creative-proteomics.comresearchgate.net The electron-rich nature of the indole ring makes it a suitable component for organic semiconductors and luminescent materials.

Indole-Based Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic material. The indole scaffold, with its planar structure and extended π-system, provides a good foundation for designing organic semiconductors.

Conceptually, this compound could serve as a building block for larger, more complex organic semiconductors. The tert-butyl group, while sterically hindering, can be used to control the intermolecular interactions in the solid state. This can prevent strong π-π stacking, which is sometimes detrimental to charge transport, and promote a more favorable morphology for device performance. The methyl group can also subtly influence the electronic properties and solubility of the resulting materials.

Luminescent and Optoelectronic Materials

The inherent fluorescence of many indole derivatives makes them attractive candidates for use in luminescent and optoelectronic applications. nih.govacs.org By chemically modifying the indole core, it is possible to tune the emission color and efficiency of the resulting materials. Combining indole and pyrimidine moieties has been shown to be an effective strategy for creating solid-state luminescent materials. nih.govacs.org

The incorporation of this compound into such systems could offer several advantages. The tert-butyl group can enhance the solubility of the material in organic solvents, which is crucial for solution-based processing of thin films for devices. Moreover, the steric bulk of the tert-butyl group can prevent aggregation-caused quenching of fluorescence in the solid state, a common problem with planar aromatic molecules. This could lead to materials with high solid-state luminescence efficiency, which is highly desirable for applications in OLEDs and solid-state lighting. While still conceptual, the unique substitution pattern of this compound provides a promising avenue for the design of novel luminescent and optoelectronic materials.

Structure Activity/property Relationship Sar/spr Studies of 2,5 Disubstituted Indoles

Impact of the tert-Butyl Group at C2 on Molecular Properties

The tert-butyl group, a large and sterically demanding substituent, profoundly influences the chemical behavior of the indole (B1671886) ring at the C2 position.

The sheer size of the tert-butyl group provides a steric shield around the C2 position and the adjacent N1 nitrogen atom of the indole ring. This steric hindrance can dictate the approach of reactants, thereby controlling the regioselectivity of chemical reactions. For instance, electrophilic substitution reactions that might typically occur at the C3 position could be sterically hindered, potentially leading to substitution at other positions of the indole nucleus.

Furthermore, this steric bulk can influence the conformational preferences of the molecule, affecting how it binds to biological targets such as enzymes or receptors. The tert-butyl group can lock the molecule into a specific orientation, which can be advantageous for achieving selective binding. Research has shown that bulky substituents at the C2 position of indole derivatives can enhance selectivity for certain biological targets by preventing non-specific interactions.

Electronically, the tert-butyl group is considered to be weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the sigma bonds between the sp3-hybridized carbon atoms of the tert-butyl group and the sp2-hybridized C2 carbon of the indole ring. This donation of electron density can subtly increase the electron richness of the indole system, potentially influencing its reactivity in electrophilic aromatic substitution reactions.

The following table summarizes the estimated electronic properties of the tert-butyl group in relation to other common alkyl substituents.

SubstituentInductive EffectHammett Parameter (σp)
-HNeutral0.00
-CH3Weakly Donating-0.17
-CH(CH3)2Donating-0.15
-C(CH3)3 Donating -0.20

This data is representative and serves to illustrate the relative electronic effects.

Influence of the Methyl Group at C5 on Molecular Properties

The methyl group at the C5 position primarily exerts its influence through electronic effects, modifying the aromatic character of the benzene (B151609) portion of the indole ring.

The methyl group is a classic electron-donating group, acting through both inductive and hyperconjugative effects. This donation of electron density to the aromatic ring increases the nucleophilicity of the indole system, particularly at the ortho and para positions relative to the C5 substituent. This enhanced electron density can facilitate electrophilic aromatic substitution reactions, making the indole ring more reactive towards electrophiles.

The increased electron density at the C4 and C6 positions can also influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes.

The electronic nature of the C5-methyl group can modulate the properties of other substituents on the indole ring. For instance, it can influence the acidity of the N-H proton at the N1 position. By donating electron density into the ring, the methyl group can slightly increase the pKa of the N-H proton, making it less acidic compared to an unsubstituted indole. This modulation can be critical in reactions involving deprotonation of the indole nitrogen.

The table below illustrates the effect of a C5-substituent on the pKa of the indole N-H proton.

C5-SubstituentElectronic NatureEstimated pKa
-NO2Electron-Withdrawing~16.0
-HNeutral~17.0
-CH3 Electron-Donating ~17.3

This data is illustrative of the general trend.

Synergistic Effects of C2 and C5 Substituents on Overall Compound Behavior

The steric hindrance from the C2-tert-butyl group can direct the regioselectivity of reactions that are promoted by the activating C5-methyl group. For example, in an electrophilic substitution reaction, the increased reactivity bestowed by the methyl group might be channeled towards the C4 or C6 positions due to the steric blockade at the C3 position by the adjacent tert-butyl group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ijrpc.com For 2,5-disubstituted indoles, these models are crucial for predicting the efficacy of new derivatives, optimizing lead compounds, and understanding the underlying mechanisms of action.

Research in this area often involves developing models for various biological targets. For instance, QSAR studies have been conducted on indole derivatives for their potential as antitubercular agents, anticancer agents targeting specific kinases like Pim-1, and antifungal compounds. nih.govphyschemres.orgunl.pttandfonline.com

The general process involves several key steps:

Data Set Selection: A series of 2,5-disubstituted indole analogs with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric or size-related properties (e.g., molar volume, surface area), and topological indices that describe molecular shape and branching. tandfonline.comresearchgate.netresearchgate.net

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Multiple Non-Linear Regression (MNLR) are employed to build a mathematical equation that links the most relevant descriptors to the observed biological activity. physchemres.orgresearchgate.netresearchgate.net

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds. physchemres.orgphyschemres.org

Studies on disubstituted indoles have revealed that specific descriptors often correlate with biological activity. For example, in a QSAR study on a series of indole derivatives against Candida albicans, descriptors related to molecular shape and electronic distribution were found to be significant. tandfonline.com The resulting equation indicated that increasing the values of certain descriptors (HATS3p, MATS5e, RDF045) enhances antifungal activity, while others (GATS8p, R7e+, G2e) have a negative correlation. tandfonline.com Similarly, QSAR models for Pim-1 kinase inhibitors have highlighted the importance of both topological and electronic parameters in determining inhibitory potency. physchemres.orgresearchgate.net

The insights gained from these models are instrumental in the rational design of new 2,5-disubstituted indole derivatives. By using the QSAR equation, researchers can predict the activity of virtual compounds before undertaking their chemical synthesis, thereby saving time and resources in the discovery of more potent agents.

Interactive Data Table: Examples of QSAR Models for Indole Derivatives

Biological ActivityStatistical MethodKey Descriptor TypesModel Statistics (Example)Reference
Pim-1 Kinase InhibitionMultiple Linear Regression (MLR)Topological, ElectronicR = 0.793 researchgate.net
Pim-1 Kinase InhibitionMultiple Non-Linear Regression (MNLR)Topological, ElectronicR = 0.827 researchgate.net
Pim-1 Kinase InhibitionPartial Least Squares (PLS)Not SpecifiedR²test = 0.96 physchemres.orgphyschemres.org
Antiproliferative ActivityMultiple Linear Regression (MLR) & MNLRNot SpecifiedNot Specified researchgate.net
Antifungal (C. albicans)Multiple Linear Regression (MLR)GETAWAY, RDF, 2D AutocorrelationsR = 0.8879, Q² = 0.6866 tandfonline.com
Antitubercular ActivityClassification & Regression ModelsPhysicochemical, BiologicalNot Specified nih.gov

Interactive Data Table: Common Descriptor Classes in Indole QSAR Studies

Descriptor ClassDescriptionPotential Influence on Activity
Electronic Descriptors Describe the electronic properties of the molecule, such as HOMO/LUMO energies and dipole moment.Influences reactivity, ability to participate in electrostatic interactions, and bond formation with a biological target. researchgate.net
Steric/Topological Descriptors Quantify the size, shape, and branching of a molecule (e.g., Molar Refractivity, Parachor).Determines how well the molecule fits into a receptor's binding site. researchgate.net
Thermodynamic Descriptors Relate to the energy of the molecule, such as heat of formation.Can be linked to the stability of the molecule and its interactions. researchgate.net
GETAWAY Descriptors Geometrical and topological descriptors that encode information about molecular shape and atom distribution.Can correlate with specific binding requirements and molecular recognition. tandfonline.com

Q & A

Q. How can <sup>13</sup>C NMR distinguish between tert-butyl and other alkyl substituents in complex mixtures?

  • Methodological Answer : The tert-butyl carbon signals appear as a distinct quartet (δ ~25–35 ppm for CH3 groups) due to equivalent methyl environments. DEPT-135 spectra confirm the absence of CH2 groups, aiding in structural assignment .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry55–56°C (analogous methyl indole)
logP (Predicted)QSAR~3.2 (high lipophilicity)
UV λmaxUV-Vis280–290 nm (indole π-π* transition)

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2-(TERT-BUTYL)-5-METHYL-1H-INDOLE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.